![molecular formula C9H6N4OS B1271370 1-巯基[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮 CAS No. 540760-27-8](/img/structure/B1271370.png)

1-巯基[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮

描述

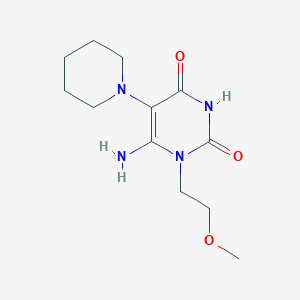

The compound 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a derivative within the class of triazoloquinoxalines, which are of significant interest due to their biological activities, particularly as adenosine receptor antagonists. These compounds have been studied for their potential in modulating various physiological processes through their interaction with adenosine receptors .

Synthesis Analysis

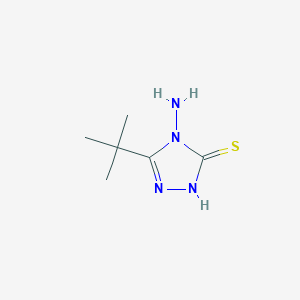

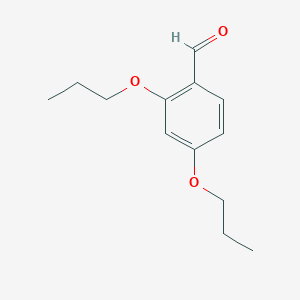

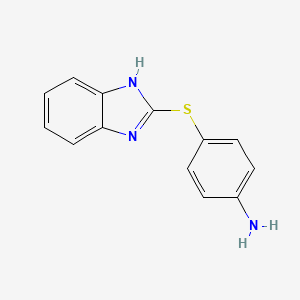

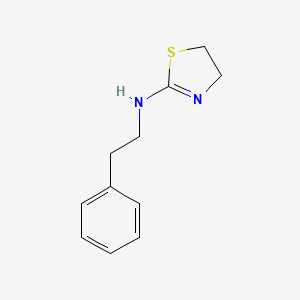

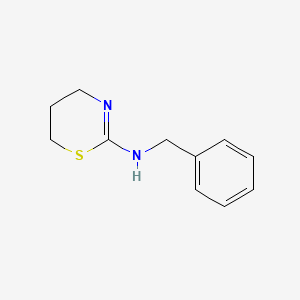

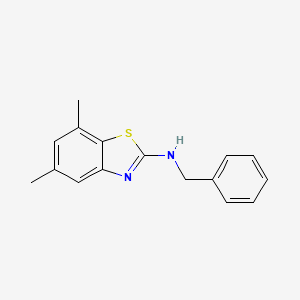

The synthesis of triazoloquinoxaline derivatives involves various strategies. For instance, the compound 4-amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one was synthesized and tested for its binding activities at adenosine receptor subtypes. Different substituents on the phenyl ring and the amino group were explored to yield selective antagonists for specific adenosine receptor subtypes . Another related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through the reaction of an amino benzyl hydrazino triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto triazinone with benzyl bromide in methanolic ammonia water .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their tricyclic core, which is crucial for their biological activity. The molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined through crystallography, revealing a monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which may contribute to its stability and biological activity .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinoxalines is influenced by the presence of various functional groups that can participate in reactions. For example, the mercapto group in the title compound of the second study can react with benzyl bromide, indicating its nucleophilic character. The presence of amino and mercapto groups also suggests potential for further derivatization and the formation of hydrogen bonds, which are important for receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The density and crystallographic parameters of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were reported, providing insights into the compound's solid-state characteristics. The intermolecular interactions observed in the crystal structure are likely to affect the solubility, stability, and overall physicochemical profile of the compound . The characterization of the new compounds synthesized in the third study was performed using elemental analyses and various spectroscopic techniques, which are essential for confirming the identity and purity of these molecules .

科学研究应用

抗菌和抗真菌特性

1-巯基[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮及其衍生物表现出显著的抗菌和抗真菌活性。研究已经证明这些化合物对各种致病菌株的有效性。例如,Panwar和Singh(2011年)合成了3-芳基-5H,13aH-喹啉并[3,2-f][1,2,4]三唑并[4,3-b][1,2-二氮-4-磺酸]环庚烯,显示出强大的抗真菌和抗菌特性 (Panwar & Singh, 2011)。同样,像1-芳基-4-氯-[1,2,4]三唑并[4,3-a]喹喔啉这样的衍生物已被发现具有强大的抗菌活性,如Badran,Abouzid和Hussein(2003年)所报道 (Badran, Abouzid, & Hussein, 2003)。

兴奋性氨基酸药理学

这种化合物已被用于开发兴奋性氨基酸拮抗剂。McQuaid等人(1992年)合成了一系列取代的1,2,4-三唑并[4,3-a]喹喔啉-4(5H)-酮,发现它们对AMPA受体和NMDA受体复合物上的甘氨酸位点具有显著的亲和力。这表明在神经和精神障碍中有潜在的应用 (McQuaid et al., 1992)。

抗抑郁疗法的潜力

4-氨基[1,2,4]三唑并[4,3-a]喹喔啉类已显示出作为快速作用抗抑郁剂的潜力。Sarges等人(1990年)发现这一类化合物中的许多化合物对腺苷A1和A2受体具有强烈的结合能力,表明在新型和快速作用的抗抑郁疗法中有潜在用途 (Sarges et al., 1990)。

抗癌和凋亡活性

1-巯基[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮的某些衍生物显示出抗癌和凋亡活性。Alsaif等人(2021年)合成并测试了针对肿瘤细胞系的衍生物,其中化合物显示出显著的VEGFR-2抑制活性,这在抗癌策略中至关重要 (Alsaif et al., 2021)。

膜咬合特性

已合成并表征了含有三唑和喹喔啉基团的新化合物,用于它们与脂质双分子层的相互作用。Mirgorodskaya等人(2017年)表明这些化合物具有增强的膜咬合特性,这在药物传递和膜生物学研究中可能很重要 (Mirgorodskaya et al., 2017)。

属性

IUPAC Name |

1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUVQRMZWGBWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368804 | |

| Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |

CAS RN |

540760-27-8 | |

| Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)